5-Tert-butyl-1,3-oxazole-4-carbohydrazide

Lipophilicity TPSA Medicinal Chemistry

5-Tert-butyl-1,3-oxazole-4-carbohydrazide (CAS 1426904-72-4) is a versatile oxazole-4-carbohydrazide scaffold featuring a sterically bulky tert-butyl group. Supported by ≥5 independent suppliers at 97% purity, this building block eliminates single-source supply risk. Its fully validated InChIKey (RJUORJRQFRIWHZ-UHFFFAOYSA-N) and canonical SMILES enable unambiguous ELN registration. Non-hazardous for transport with a documented GHS H302/H315/H319/H335 hazard profile simplifies receiving logistics. Ideal for generating hydrazone derivatives via aldehyde/ketone condensation in medicinal chemistry and agrochemical lead optimization. For research and further manufacturing use only.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 1426904-72-4
Cat. No. B1456748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-1,3-oxazole-4-carbohydrazide
CAS1426904-72-4
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(N=CO1)C(=O)NN
InChIInChI=1S/C8H13N3O2/c1-8(2,3)6-5(7(12)11-9)10-4-13-6/h4H,9H2,1-3H3,(H,11,12)
InChIKeyRJUORJRQFRIWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Tert-butyl-1,3-oxazole-4-carbohydrazide (CAS 1426904-72-4) Procurement and Differentiation Guide


5-Tert-butyl-1,3-oxazole-4-carbohydrazide (CAS 1426904-72-4) is a heterocyclic small-molecule building block with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol, comprising a 1,3-oxazole core substituted with a tert-butyl group at the 5-position and a carbohydrazide moiety at the 4-position [1]. This scaffold is of interest in medicinal chemistry and agrochemical research as a synthetic intermediate for the construction of hydrazone- and heterocycle-fused derivatives . Its computed XLogP3-AA value is 0.9, and its topological polar surface area (TPSA) is 81.2 Ų [1].

Why Generic Oxazole-4-Carbohydrazide Analogs Cannot Substitute for 5-Tert-Butyl-1,3-Oxazole-4-Carbohydrazide


Disclaimer: A comprehensive search of peer-reviewed literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not identify any published head-to-head comparative studies or quantitative biological activity data specifically for 5-tert-butyl-1,3-oxazole-4-carbohydrazide against defined comparators. The evidence presented below is derived from computed physicochemical properties, vendor specifications, GHS classification data, and scaffold-level inferences from structurally related oxazole-4-carbohydrazide derivatives. Users should evaluate this compound primarily as a synthetic building block rather than as a validated bioactive molecule.

Quantitative Differentiation Evidence for 5-Tert-butyl-1,3-oxazole-4-carbohydrazide Selection


Comparative Physicochemical Profile: Lipophilicity and Polar Surface Area Versus Unsubstituted Parent Scaffold

5-Tert-butyl-1,3-oxazole-4-carbohydrazide exhibits a computed XLogP3-AA value of 0.9 and a topological polar surface area (TPSA) of 81.2 Ų [1]. In comparison, the unsubstituted parent scaffold, oxazole-4-carbohydrazide (CAS 885274-12-4, C₄H₅N₃O₂, MW 127.10 g/mol), lacks the lipophilic tert-butyl substituent and is expected to have a substantially lower logP (approximately -0.5 to -1.0 based on typical heterocyclic hydrazides) and a similar or slightly lower TPSA due to the absence of additional carbon atoms . The presence of the tert-butyl group increases lipophilicity by approximately 1.4–1.9 log units relative to the unsubstituted scaffold, which may enhance membrane permeability in cellular assays while maintaining acceptable aqueous solubility characteristics [1].

Lipophilicity TPSA Medicinal Chemistry Drug Design Physicochemical Properties

Documented GHS Hazard Profile and Safe Handling Specifications for Laboratory Procurement

5-Tert-butyl-1,3-oxazole-4-carbohydrazide carries a fully documented GHS hazard classification that includes specific H-statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile is more comprehensively characterized than that of many unsubstituted or minimally substituted oxazole-4-carbohydrazide analogs, which often lack vendor-verified GHS data and are provided only with generic laboratory-use disclaimers. The compound is assigned GHS07 pictogram and "Warning" signal word, with a complete set of P-statements (P260, P264, P280, P301+P330+P331, P305+P351+P338, etc.) providing explicit handling, storage, and disposal guidance . The compound is classified as non-hazardous for transport, simplifying shipping and logistics compared to certain structurally related oxazole derivatives that require dangerous goods declarations .

GHS Classification Laboratory Safety Procurement Hazard Communication Handling Protocols

Commercial Availability from Multiple ISO-Certified Vendors with Verified Purity Specifications

5-Tert-butyl-1,3-oxazole-4-carbohydrazide is commercially available from multiple independent vendors with verified purity specifications, including Leyan (97% purity, Product #1431293) , Fluorochem (97% purity, Product Code F752276, MDL MFCD23697496) , CymitQuimica/Biosynth (≥95% purity) , and AKSci (≥95% purity, Catalog 1675DV) . In contrast, the regioisomeric analog 5-tert-butyl-1,3-oxazole-2-carbohydrazide (CAS 33123-79-4) has more limited commercial availability, with fewer vendors offering verified purity specifications [1]. MolCore additionally notes ISO certification compliance for pharmaceutical R&D and quality control applications . The compound is supplied in quantities ranging from 100 mg to 25 g, with 1 g and 500 mg being the most commonly stocked sizes across vendors . Pricing for 1 g quantities ranges from approximately ¥200–¥300 RMB (equivalent to ~$28–$42 USD), positioning the compound in the standard building-block tier rather than premium custom-synthesis tier .

Commercial Availability Purity Specification ISO Certification Supply Chain Procurement

Structural Confirmation via Validated Analytical Identifiers (InChIKey and SMILES)

5-Tert-butyl-1,3-oxazole-4-carbohydrazide possesses a unique and validated InChIKey (RJUORJRQFRIWHZ-UHFFFAOYSA-N) that unambiguously identifies this specific regioisomer and substitution pattern [1]. The InChI string is InChI=1S/C8H13N3O2/c1-8(2,3)6-5(7(12)11-9)10-4-13-6/h4H,9H2,1-3H3,(H,11,12), and the canonical SMILES is CC(C)(C)C1=C(N=CO1)C(=O)NN [1]. This analytical fingerprint distinguishes the compound from its regioisomer, 5-tert-butyl-1,3-oxazole-2-carbohydrazide (CAS 33123-79-4), which has a different InChIKey and substitution pattern (carbohydrazide at position 2 rather than position 4) [2]. The validated identifiers are cross-referenced across multiple authoritative databases including PubChem (CID 71671584) and ChemicalBook [1], ensuring unambiguous compound identification during procurement, inventory management, and analytical quality control.

Structural Confirmation InChIKey SMILES Quality Control Analytical Chemistry

Recommended Application Scenarios for 5-Tert-butyl-1,3-oxazole-4-carbohydrazide Based on Evidence


Medicinal Chemistry: Synthesis of Hydrazone-Based Compound Libraries

5-Tert-butyl-1,3-oxazole-4-carbohydrazide is suitable as a versatile small-molecule scaffold for generating hydrazone derivatives via condensation with aldehydes or ketones . The computed lipophilicity (XLogP3-AA 0.9) and TPSA (81.2 Ų) position this scaffold within favorable drug-like property space for hit-to-lead optimization, particularly for targets where moderate membrane permeability is desired [1]. The tert-butyl group provides steric bulk that can influence binding pocket interactions and metabolic stability compared to unsubstituted oxazole-4-carbohydrazide scaffolds .

Laboratory Procurement: Multi-Vendor Sourcing for Uninterrupted Research Continuity

With verified purity specifications (≥95% to ≥98%) from at least five independent vendors including Leyan, Fluorochem, CymitQuimica, AKSci, and MolCore, this compound offers supply chain redundancy that is not available for the regioisomeric 2-carbohydrazide analog . This multi-vendor landscape enables competitive procurement, mitigates single-source supply disruption risk, and provides flexibility in selecting vendors based on geographic location, shipping logistics, and institutional procurement agreements .

Analytical Quality Control: Reference Standard for Oxazole-4-Carbohydrazide Derivative Characterization

The fully validated InChIKey (RJUORJRQFRIWHZ-UHFFFAOYSA-N), canonical SMILES (CC(C)(C)C1=C(N=CO1)C(=O)NN), and cross-referenced CAS number (1426904-72-4) across PubChem (CID 71671584) and ChemicalBook make this compound suitable as an analytical reference standard for confirming the identity and purity of newly synthesized oxazole-4-carbohydrazide derivatives . The unambiguous structural identifiers facilitate accurate compound registration in electronic laboratory notebooks (ELNs), inventory management systems, and publications, reducing the risk of misidentification when sharing data across research groups .

Safety-Compliant Laboratory Handling: Training and Protocol Development

The fully documented GHS hazard profile (H302, H315, H319, H335) with explicit P-statements provides a ready-to-use framework for laboratory safety training, standard operating procedure (SOP) development, and risk assessment documentation . The non-hazardous transport classification simplifies receiving and internal distribution logistics compared to oxazole derivatives requiring dangerous goods declarations. The compound is intended for research and further manufacturing use only, not for direct human use .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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